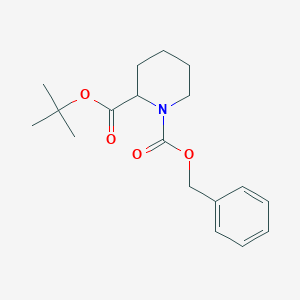

N-Cbz-2-piperidinecarboxylic acid T-butyl ester

Description

Historical Development and Significance

The development of N-benzyloxycarbonyl-2-piperidinecarboxylic acid tert-butyl ester emerged from the broader evolution of amino acid protection strategies that began in the mid-20th century. The benzyloxycarbonyl protecting group, commonly known in chemical literature as the carbobenzoxy group, was first introduced as a method for temporarily masking amino functionality during multi-step synthetic sequences. This protection strategy proved particularly valuable in peptide synthesis, where selective deprotection and coupling reactions require careful orchestration of reactive sites. The incorporation of tert-butyl ester protection represents a parallel development in carboxylic acid chemistry, providing orthogonal protection that can be removed under different conditions than the benzyloxycarbonyl group.

The historical significance of this compound extends beyond its immediate synthetic utility to encompass broader developments in medicinal chemistry and drug discovery. Piperidine-containing compounds have long been recognized for their prevalence in pharmaceutically active molecules, with the piperidine ring system appearing in numerous marketed drugs across therapeutic areas. The development of reliable synthetic routes to protected piperidinecarboxylic acid derivatives has therefore been crucial for advancing drug discovery efforts. The specific combination of protecting groups found in N-benzyloxycarbonyl-2-piperidinecarboxylic acid tert-butyl ester reflects decades of optimization in synthetic methodology, balancing stability, selectivity, and ease of removal.

Research into asymmetric synthesis has further elevated the importance of this compound family, with numerous studies focusing on the preparation of enantiomerically pure forms. The literature documents extensive work on both racemic and chiral versions of related compounds, with particular attention to the development of stereoselective synthetic routes. These efforts have been driven by the recognition that enantiomeric purity often plays a critical role in biological activity, making access to single enantiomers essential for pharmaceutical applications.

Chemical Classification and Nomenclature

N-Benzyloxycarbonyl-2-piperidinecarboxylic acid tert-butyl ester belongs to several overlapping chemical classifications that reflect its structural complexity and functional diversity. Primarily, it is classified as a protected amino acid derivative, specifically a piperidinecarboxylic acid analog where the amino nitrogen is protected with a benzyloxycarbonyl group and the carboxylic acid is protected as a tert-butyl ester. This dual protection pattern places it within the broader category of orthogonally protected building blocks, which are essential tools in modern synthetic organic chemistry.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the name 1-benzyl 2-tert-butyl piperidine-1,2-dicarboxylate. Alternative systematic names include piperidine-1,2-dicarboxylic acid O2-tert-butyl ester O1-(phenylmethyl) ester and 1,2-piperidinedicarboxylic acid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester. These various nomenclature systems reflect different approaches to describing the same molecular structure, with each emphasizing different aspects of the compound's connectivity and substitution pattern.

The Chemical Abstracts Service registry number 71170-89-3 provides a unique identifier that eliminates ambiguity in chemical databases and literature searches. This numbering system has become essential for tracking chemical compounds across diverse information systems and ensuring accurate communication within the scientific community. The molecular formula C₁₈H₂₅NO₄ and molecular weight of 319.4 grams per mole provide additional identifying characteristics that help distinguish this compound from related structures.

Common abbreviations used in the chemical literature include terms that reflect the protecting group strategy employed. While systematic names provide precision, abbreviated forms such as those referencing the benzyloxycarbonyl and tert-butyl components are frequently encountered in synthetic procedures and reaction schemes. The compound is also categorized under specialty chemicals and materials, reflecting its role as a synthetic intermediate rather than a final product.

Relationship to Pipecolic Acid Family

N-Benzyloxycarbonyl-2-piperidinecarboxylic acid tert-butyl ester maintains a direct structural relationship to pipecolic acid, the parent compound of this chemical family. Pipecolic acid, also known as piperidine-2-carboxylic acid, represents the unprotected form with the molecular formula C₆H₁₁NO₂. This parent structure consists of a six-membered saturated nitrogen heterocycle bearing a carboxylic acid substituent at the 2-position, making it a cyclic analog of the amino acid lysine and a homolog of proline.

The relationship between the protected derivative and pipecolic acid exemplifies the strategic use of protecting groups in synthetic chemistry. While pipecolic acid itself possesses both a secondary amine and a carboxylic acid functional group, these reactive sites can interfere with selective chemical transformations. The introduction of benzyloxycarbonyl protection at the nitrogen and tert-butyl ester protection at the carboxylic acid effectively masks these reactive sites, enabling complex synthetic manipulations that would be difficult or impossible with the unprotected parent compound.

Within the broader pipecolic acid family, numerous analogs exist that incorporate different protecting group combinations. Related compounds include N-tert-butoxycarbonyl-2-piperidinecarboxylic acid, which employs tert-butoxycarbonyl protection at nitrogen while leaving the carboxylic acid unprotected. Another significant family member is N-benzyloxycarbonyl-2-piperidinecarboxylic acid, which features benzyloxycarbonyl protection at nitrogen but an unprotected carboxylic acid. These variations allow synthetic chemists to select the most appropriate protection pattern for specific synthetic sequences.

The pipecolic acid family also encompasses stereochemical variants, with both racemic and enantiomerically pure forms being synthetically accessible and commercially available. Research has documented extensive work on the preparation of both (R)- and (S)-enantiomers of pipecolic acid derivatives, reflecting the importance of stereochemistry in biological systems. The development of asymmetric synthetic routes to these compounds represents a significant achievement in modern organic synthesis, enabling access to single enantiomers required for pharmaceutical applications.

Structural Features and Molecular Identity

The molecular structure of N-benzyloxycarbonyl-2-piperidinecarboxylic acid tert-butyl ester exhibits several distinctive features that define its chemical behavior and synthetic utility. The central piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. This conformational preference influences the spatial arrangement of substituents and affects the compound's reactivity patterns and physical properties.

The benzyloxycarbonyl protecting group at nitrogen introduces significant steric bulk and electronic effects that influence the compound's chemical behavior. This protection strategy involves a carbamate linkage that is stable under basic conditions but can be removed through catalytic hydrogenolysis or acidic conditions. The benzylic position adjacent to the carbamate carbonyl provides a site for selective cleavage reactions, making this protecting group particularly valuable in synthetic sequences requiring controlled deprotection.

At the 2-position of the piperidine ring, the tert-butyl ester group provides protection for the carboxylic acid functionality while introducing additional steric hindrance around this position. The tert-butyl group's bulky nature affects the conformational preferences of the piperidine ring and can influence the stereochemical outcome of reactions occurring at nearby positions. This ester protection is particularly stable under basic conditions but can be selectively removed using acidic conditions, providing orthogonal reactivity relative to the benzyloxycarbonyl group.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₅NO₄ | |

| Molecular Weight | 319.4 g/mol | |

| Chemical Abstracts Service Number | 71170-89-3 | |

| Topological Polar Surface Area | 55.84 Ų | |

| Calculated LogP | 3.457 |

The three-dimensional structure of the molecule can be described using standard chemical notation systems including Simplified Molecular Input Line Entry System strings and International Chemical Identifier codes. These standardized representations enable computational analysis and database searching while providing unambiguous structural descriptions. The compound's conformational flexibility, arising from rotation around single bonds, contributes to its ability to participate in various chemical transformations and adopt conformations suitable for different reaction mechanisms.

Properties

IUPAC Name |

1-O-benzyl 2-O-tert-butyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-11-7-8-12-19(15)17(21)22-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJWZSZKXPYXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391608 | |

| Record name | 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71170-89-3 | |

| Record name | 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-2-piperidinecarboxylic acid T-butyl ester can be synthesized through several methods. One common approach involves the reaction of 2-piperidinecarboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, followed by esterification with tert-butyl alcohol. The reaction typically occurs under mild conditions, such as room temperature, and requires a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-piperidinecarboxylic acid T-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-Cbz-2-piperidinecarboxylic acid derivatives.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed to remove the Cbz group.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of N-Cbz-2-piperidinecarboxylic acid, such as N-Cbz-2-piperidinecarboxylic acid methyl ester and N-Cbz-2-piperidinecarboxylic acid ethyl ester .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

N-Cbz-2-piperidinecarboxylic acid T-butyl ester is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that are crucial for biological activity.

Case Study: Synthesis of Enzyme Inhibitors

In a study focused on the synthesis of enzyme inhibitors, this compound was used to create derivatives that exhibited significant inhibition against specific enzymes involved in disease pathways. The compound's ability to undergo various reactions, such as hydrogenation and substitution, facilitates the development of these inhibitors .

Building Block for Complex Organic Molecules

This compound acts as a crucial building block for synthesizing more complex organic molecules. Its protective Cbz (carbobenzyloxy) group allows for selective reactions without affecting other functional groups.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Hydrogenation | Conversion to pipecolic acid | 85 |

| Substitution | Formation of various substituted derivatives | 90 |

| Coupling Reactions | Formation of amide-linked compounds | 80 |

These reactions highlight its versatility and efficiency in synthetic pathways, making it an essential reagent in organic synthesis .

Applications in Asymmetric Synthesis

This compound is also employed in asymmetric synthesis processes, where it aids in producing enantiomerically pure compounds. This is particularly important in drug development, where the chirality of molecules can significantly affect their pharmacological properties.

Case Study: Asymmetric Hydrogenation

Recent advancements have shown that this compound can be utilized in asymmetric hydrogenation reactions to produce highly enantiomerically enriched piperidine derivatives. For instance, using a rhodium catalyst, researchers achieved enantiomeric excesses above 95% in the synthesis of specific piperidine-based drugs .

The biological activity of compounds derived from this compound has been explored extensively. It has been linked to the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

Table 2: Biological Activities of Derivatives

| Compound Name | Target Activity | Reference |

|---|---|---|

| N-Cbz-Pipecolic Acid | NMDA receptor antagonist | |

| N-Cbz-Derivative A | Anti-inflammatory | |

| N-Cbz-Derivative B | Antidepressant |

These derivatives showcase the potential medicinal applications stemming from the original compound, emphasizing its importance in drug discovery .

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings, particularly in the production of fine chemicals and agrochemicals.

Case Study: Agrochemical Production

In agrochemical synthesis, this compound has been used as a precursor for developing herbicides and pesticides. Its stability and reactivity make it suitable for large-scale industrial processes .

Mechanism of Action

The mechanism of action of N-Cbz-2-piperidinecarboxylic acid T-butyl ester primarily involves its role as a protecting group. The Cbz group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the Cbz group can be removed through catalytic hydrogenation or other deprotection methods, yielding the free amine . This process involves the formation of an intermediate carbamate, which subsequently decomposes to release the amine and carbon dioxide .

Comparison with Similar Compounds

Key Features:

- Protection Strategy : The Cbz (benzyloxycarbonyl) group safeguards the amine, while the t-butyl ester protects the carboxylic acid. This dual protection enhances stability during synthetic processes .

- Synthetic Utility : Widely used in peptide synthesis and heterocyclic chemistry due to its compatibility with both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies .

- Commercial Availability : Available in high purity (≥98%) from suppliers like Combi-Blocks (MFCD04038573) .

Comparison with Similar Compounds

Below is a systematic comparison of N-Cbz-2-piperidinecarboxylic acid t-butyl ester with structurally or functionally related compounds, supported by experimental data and research findings.

Structural Analogs: Ester and Carbamate Variations

Functional Comparison of Ester Groups

- t-Butyl Ester vs. Methyl Ester :

- t-Butyl Ester vs. 3-Methyl-3-pentyl (Mpe) Ester :

Enantiomeric and Stereochemical Variants

- (R)-N-Cbz-pipecolic acid (CAS: Not provided): Features a chiral center at the 2-position, enabling asymmetric synthesis. Used in enantioselective catalysis and chiral ligand design . Higher cost due to enantiomeric purity requirements compared to the racemic t-butyl ester .

Physicochemical Properties

*Yields based on EDC/HOBt-mediated coupling reactions .

Key Research Findings

Dual Protection Strategy : The t-butyl ester’s stability allows sequential deprotection in multi-step syntheses, outperforming ethyl or methyl esters in complex reactions .

Cost-Effectiveness : Commercially available t-butyl esters reduce reliance on custom synthesis, lowering production costs for pharmaceuticals .

Limitations : The t-butyl group’s bulkiness can hinder reactions in sterically demanding environments, necessitating alternative esters like Mpe .

Biological Activity

N-Cbz-2-piperidinecarboxylic acid T-butyl ester, also known by its CAS number 71170-89-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug development.

- Molecular Formula : C18H25NO4

- Molecular Weight : 319.4 g/mol

- Boiling Point : Approximately 420°C

- Density : 1.128 g/cm³

- pKa : -3.33 (predicted) .

Synthesis

This compound is synthesized through various methods, often involving the protection of the carboxylic acid group with a tert-butyl group. This reaction is advantageous due to the mild conditions required for deprotection, making it suitable for further chemical transformations .

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to N-Cbz-2-piperidinecarboxylic acid have shown promising results against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2–4 μg/mL against standard strains . The structure–activity relationship (SAR) analysis suggests that the basicity of substituents on the piperidine ring is crucial for enhancing antimicrobial activity.

Cytotoxicity and Selectivity

In cytotoxicity assays using human keratinocyte cells (HaCaT), certain derivatives of piperidine demonstrated selective toxicity profiles. The selectivity index (SI), calculated as the ratio of IC50 values for noncancerous cells to MIC values against M. tuberculosis, indicated that compounds with higher SI values (>1.0) are less toxic to noncancerous cells while maintaining antimicrobial efficacy . For example, derivative compounds showed MIC values significantly lower than their cytotoxic concentrations, suggesting a favorable therapeutic window.

Case Studies and Research Findings

-

Study on Piperidinothiosemicarbazones :

A study focusing on piperidinothiosemicarbazones highlighted their potential as anti-tubercular agents. The findings indicated that structural modifications significantly influenced their biological activity, with certain derivatives outperforming others in terms of potency against resistant strains . -

Multicomponent Synthesis :

Research involving multicomponent synthesis has expanded the utility of piperidine derivatives in creating α-branched amines, which are valuable in pharmaceutical applications . The ability to modify the piperidine structure opens avenues for developing new therapeutic agents.

Table: Summary of Biological Activities

Q & A

Q. What are the key advantages of using the t-butyl ester as a protecting group for N-Cbz-2-piperidinecarboxylic acid in peptide synthesis?

The t-butyl ester is favored for its resistance to saponification under basic conditions and its selective cleavage under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), which preserves acid-labile groups like N-Cbz. Additionally, its steric bulk minimizes nucleophilic side reactions (e.g., piperidide or aspartimide formation) during peptide coupling steps .

Q. What synthetic methods are commonly employed to introduce the t-butyl ester group into N-Cbz-2-piperidinecarboxylic acid?

The t-butyl ester is typically introduced via acid-catalyzed esterification using tert-butyl acetate or by reacting the carboxylic acid with isobutene under acidic conditions. For amino acid derivatives, Schotten-Baumann conditions (e.g., tert-butyl chloroformate) may also be utilized .

Q. Which analytical techniques are critical for confirming the integrity of the t-butyl ester group in this compound?

Nuclear magnetic resonance (NMR) spectroscopy (specifically and signals for the tert-butyl moiety at ~1.4 ppm and 28–30 ppm, respectively), infrared (IR) spectroscopy (ester carbonyl stretch at ~1720 cm), and reversed-phase HPLC with mass spectrometry (MS) are standard for characterization. Purity should be validated via HPLC (>95%) to ensure batch consistency .

Advanced Questions

Q. How can steric hindrance from the t-butyl ester influence side reactions in solid-phase peptide synthesis (SPPS)?

The bulky t-butyl group reduces intramolecular cyclization (e.g., 2,5-diketopiperazine formation) and aspartimide byproducts by limiting nucleophilic attack on the carbonyl carbon. However, excessively hindered esters may slow coupling kinetics, necessitating optimized activation reagents (e.g., HATU) or extended reaction times .

Q. What experimental strategies mitigate contradictory data on t-butyl ester stability during basic hydrolysis?

While t-butyl esters are generally resistant to saponification, prolonged exposure to strong bases (e.g., NaOH) or elevated temperatures can degrade the ester. To resolve discrepancies, researchers should standardize reaction conditions (pH, temperature, and solvent polarity) and monitor progress via TLC or in situ IR spectroscopy .

Q. How does the choice of acid for t-butyl ester deprotection impact the N-Cbz group?

Mild acids like formic acid (50% in DCM) or diluted HCl in dioxane selectively cleave the t-butyl ester without affecting the N-Cbz group. In contrast, concentrated HCl or prolonged TFA exposure may partially hydrolyze the carbamate. Controlled reaction times (<2 hours) and low temperatures (0–4°C) are recommended for sensitive substrates .

Q. What are the limitations of t-butyl esters in catalytic asymmetric synthesis?

Steric hindrance from the t-butyl group can impede metal-catalyzed reactions (e.g., iridium-mediated hydrogenation) by reducing substrate accessibility. Alternative protecting groups (e.g., methyl or benzyl esters) or chiral auxiliaries (e.g., oxathiazolidine derivatives) may be required for stereoselective transformations .

Methodological Recommendations

- Batch Consistency : For sensitive assays (e.g., enzymatic studies), request peptide content analysis and TFA removal (<1%) to minimize variability .

- Deprotection Optimization : Use kinetic studies (e.g., variable acid concentrations) to identify optimal cleavage conditions while preserving orthogonal protecting groups .

- Side Reaction Analysis : Employ LC-MS to track byproducts like piperidides or diketopiperazines, and adjust steric bulk or coupling protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.